molecular formula C12H12O2 B8603232 1-Hydroxymethyl-7-Methoxynaphthalene

1-Hydroxymethyl-7-Methoxynaphthalene

Cat. No.: B8603232
M. Wt: 188.22 g/mol
InChI Key: KKHXVSYMLBYDET-UHFFFAOYSA-N
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Description

1-Hydroxymethyl-7-Methoxynaphthalene is a naphthalene derivative featuring a hydroxymethyl group (-CH₂OH) at the 1-position and a methoxy group (-OCH₃) at the 7-position.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(7-methoxynaphthalen-1-yl)methanol

InChI

InChI=1S/C12H12O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7,13H,8H2,1H3

InChI Key

KKHXVSYMLBYDET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CO)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs based on substituents, molecular weight, and properties:

Compound Name Substituents (Positions) Molecular Weight CAS RN Key Properties/Findings References
1-Hydroxymethyl-7-Methoxynaphthalene -CH₂OH (1), -OCH₃ (7) ~188.22* N/A Hypothesized intramolecular H-bonding; potential metabolic reactivity due to -CH₂OH.
1-Methoxynaphthalene -OCH₃ (1) 158.20 2216-69-5 Low acute toxicity (LD₅₀ >2,000 mg/kg in rats); used as a synthetic intermediate .
1-Bromo-7-Methoxynaphthalene -Br (1), -OCH₃ (7) 237.09 83710-61-6 Halogenated derivative; bromine enhances electrophilic substitution reactivity .
1-Ethynyl-7-Methoxynaphthalene -C≡CH (1), -OCH₃ (7) 182.22 MDL Ethynyl group enables click chemistry; lower solubility in polar solvents .
2,7-Dimethoxynaphthalene -OCH₃ (2), -OCH₃ (7) 188.22 NA High crystallinity; methoxy groups reduce metabolic oxidation .
(2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone -OH (2), -OCH₃ (7), -COPh (1) 318.34 NA Intramolecular H-bonding stabilizes conformation; used in optoelectronics .

*Calculated based on molecular formula C₁₂H₁₂O₂.

Key Comparative Insights

Physicochemical Properties
  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 2-hydroxy-7-methoxynaphthalene derivatives) exhibit intramolecular H-bonding, enhancing stability and reducing solubility in nonpolar solvents compared to non-hydroxylated analogs .
  • Methoxy vs.
Toxicological Profiles
  • Methylnaphthalenes : 1- and 2-Methylnaphthalene exhibit intermediate inhalation toxicity (LOAEL ~50 ppm in rodents) and hepatotoxicity due to cytochrome P450-mediated oxidation .
  • 1-Methoxynaphthalene : Demonstrates lower acute toxicity (oral LD₅₀ >2,000 mg/kg in rats), likely due to reduced metabolic activation compared to methyl derivatives .

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